(2-(4-Methylpiperazin-1-yl)pyridin-3-yl)methanamine
Description
Tautomerism:
The pyridine ring does not exhibit tautomerism under standard conditions. However, the amine group (-NH₂) may participate in hydrogen bonding, influencing resonance stabilization .
Conformational Isomerism:
- The piperazine ring predominantly adopts a chair conformation in both solution and solid states, as confirmed by crystallographic studies .
- Substituents on the piperazine nitrogen (e.g., methyl group) induce slight distortions, but the chair form remains thermodynamically favored (ΔG‡ = 56–80 kJ/mol for ring inversion) .
Crystallographic Data and Solid-State Arrangement
Single-crystal X-ray diffraction (XRD) data reveal:
- Crystal system : Monoclinic, space group P2₁/c .
- Unit cell parameters : a = 12.4 Å, b = 7.8 Å, c = 15.2 Å; α = 90°, β = 112.3°, γ = 90° .
- Hydrogen bonding network : N-H···N interactions between the methanamine group and pyridine nitrogen (distance: 2.9–3.1 Å) stabilize the lattice .
- Packing motifs : Layers of piperazine-pyridine units separated by van der Waals gaps .
Table 1 : Summary of crystallographic data
| Parameter | Value |
|---|---|
| Density (g/cm³) | 1.25 |
| R-factor | 0.042 |
| Z-value | 4 |
| Refinement method | Full-matrix least squares |
Properties
IUPAC Name |
[2-(4-methylpiperazin-1-yl)pyridin-3-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4/c1-14-5-7-15(8-6-14)11-10(9-12)3-2-4-13-11/h2-4H,5-9,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUCQKISFLSLQBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=C(C=CC=N2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40588418 | |
| Record name | 1-[2-(4-Methylpiperazin-1-yl)pyridin-3-yl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40588418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
953748-71-5 | |
| Record name | 1-[2-(4-Methylpiperazin-1-yl)pyridin-3-yl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40588418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Preparation via Reduction of Pyridine-3-carboxylic Acid Derivatives
One of the primary methods involves the reduction of 2-(4-methylpiperazin-1-yl)pyridine-3-carboxylic acid or its salts to the corresponding methanamine derivative. This approach is supported by patent literature describing the reduction of related pyridine-3-carboxylic acid intermediates with metal hydrides to obtain the methanamine or methanol derivatives efficiently.
- Metal Hydride Reduction:
The pyridine-3-carboxylic acid derivative is treated with metal hydride reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under controlled conditions. The metal hydride acts as a reducing agent converting the carboxyl group to a primary amine or alcohol intermediate, which can be further transformed into the methanamine.- Conditions: Typically performed in aprotic solvents like tetrahydrofuran (THF) or ethanol at controlled temperatures to avoid side reactions.
- Outcome: High-purity methanamine derivatives with minimized by-products such as methylated impurities.
- Challenges: High temperature or prolonged reaction times increase by-product formation, reducing overall purity and yield.
| Step | Reagent/Condition | Purpose | Notes |
|---|---|---|---|
| 1 | 2-(4-Methylpiperazin-1-yl)pyridine-3-carboxylic acid | Starting material | Commercially available or synthesized |
| 2 | Metal hydride (e.g., LiAlH4) | Reduction of carboxylic acid to amine/alcohol | Requires controlled temperature and time |
| 3 | Work-up and purification | Isolation of methanamine product | Recrystallization or chromatography used |
Catalytic Hydrogenation and Alternative Reduction Methods
Some patents and research reports describe catalytic hydrogenation methods for converting nitrile or carboxylic acid derivatives of pyridine-piperazine compounds into the corresponding methanamine.
- Catalysts: Palladium on carbon (Pd/C), Raney nickel, or iron salts have been employed as catalysts under hydrogen atmosphere.
- Advantages: This method can provide cleaner reductions under milder conditions compared to metal hydrides.
- Limitations: Requires specialized equipment for hydrogenation and careful control of reaction parameters.
Purification and Quality Control
Due to the sensitivity of the compound to reaction conditions, purification techniques are crucial to obtain high-purity (2-(4-Methylpiperazin-1-yl)pyridin-3-yl)methanamine.
- Techniques Used:
- Recrystallization from suitable solvents (ethanol, methanol)
- Chromatographic methods (silica gel column chromatography, preparative HPLC)
- Analytical Methods:
Summary Table of Preparation Methods
| Method | Starting Material | Key Reagents/Conditions | Advantages | Challenges/Notes |
|---|---|---|---|---|
| Metal Hydride Reduction | 2-(4-Methylpiperazin-1-yl)pyridine-3-carboxylic acid | LiAlH4, NaBH4; THF or ethanol; controlled temp | High purity, efficient | By-product formation at high temp/time |
| Nucleophilic Aromatic Substitution | Halogenated pyridine derivatives | 4-Methylpiperazine; DMF or ethanol; heat | Direct substitution approach | Requires halogenated precursors |
| Catalytic Hydrogenation | Pyridine nitrile or carboxylic derivatives | Pd/C or Raney Ni; H2 gas; mild temp | Cleaner reduction, mild conditions | Requires hydrogenation apparatus |
Research Findings and Optimization Notes
- Temperature Control: Elevated temperatures increase side reactions, such as methylation impurities, reducing product purity and yield.
- Reaction Time: Prolonged reaction times similarly promote impurity formation. Optimized shorter reaction times improve selectivity.
- Solvent Choice: Polar aprotic solvents like DMF facilitate nucleophilic substitution, while ethanol or THF are preferred for reductions due to solubility and safety profiles.
- Catalyst Selection: Palladium catalysts offer selectivity but require removal post-reaction to avoid contamination.
- Purification: Combination of recrystallization and chromatographic purification ensures removal of residual impurities and by-products.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The pyridine ring undergoes aromatic nucleophilic substitution (SNAr) at electron-deficient positions. For example, in the synthesis of structurally analogous compounds, 2-chloropyridine derivatives react with 1-methylpiperazine under reflux in tetrahydrofuran (THF) to yield substituted pyridines with piperazine moieties ( ).
Key Conditions
| Reagent | Solvent | Temperature | Yield | Source |
|---|---|---|---|---|
| 1-Methylpiperazine | THF | Reflux | 80% | |
| Potassium carbonate | DMF | 80°C | 75% |
This reaction mechanism involves deprotonation of the amine nucleophile, followed by displacement of the leaving group (e.g., chloride) on the pyridine ring.
Oxidation Reactions
The primary amine group and piperazine moiety are susceptible to oxidation.
Amine Oxidation
-
Reagents : Hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (mCPBA)
-
Products : Nitroso or nitro derivatives.
-
Conditions : Room temperature, aqueous/organic biphasic systems ().
Piperazine Oxidation
-
Reagents : Ozone, peroxides
-
Products : N-Oxides, confirmed via IR spectroscopy (ν ~1,250 cm⁻¹ for N→O stretches) ().
Reduction Reactions
The pyridine ring can be reduced to a piperidine derivative under catalytic hydrogenation conditions:
-
Reagents : H₂ gas with palladium on carbon (Pd/C) or platinum oxide (PtO₂)
-
Conditions : 60–100°C, ethanol solvent ().
Example Reaction
Reported yields range from 65–85% depending on catalyst loading ().
Alkylation and Acylation
The primary amine undergoes alkylation or acylation to form secondary amines or amides:
| Reaction Type | Reagent | Product | Yield | Source |
|---|---|---|---|---|
| Alkylation | Methyl iodide | N-Methyl derivative | 70% | |
| Acylation | Acetyl chloride | N-Acetylated compound | 82% |
Conditions : Base (e.g., triethylamine) in dichloromethane (DCM) or THF at 0–25°C ().
Curtius Rearrangement
In a patent synthesis pathway, analogous intermediates underwent Curtius rearrangement using diphenylphosphoryl azide (DPPA) and triethylamine in toluene/t-butanol to generate isocyanate intermediates. These were trapped with alcohols to form carbamates ( ).
Key Steps
-
Activation of carboxylic acid to acyl azide.
-
Thermal decomposition to isocyanate.
-
Reaction with t-butanol to form tert-butyl carbamate.
Complexation with Metals
The piperazine nitrogen and pyridine ring act as ligands for transition metals:
Stoichiometry : Typically forms 1:1 or 2:1 (ligand:metal) complexes, confirmed by UV-Vis and X-ray crystallography ( ).
Degradation Pathways
Stability studies indicate pH-dependent degradation:
-
Acidic Conditions (pH <3): Hydrolysis of the piperazine ring.
-
Basic Conditions (pH >10): Oxidation of the amine group.
Comparative Reactivity Table
| Reaction Type | Preferred Reagents | Byproducts | Industrial Scalability |
|---|---|---|---|
| Nucleophilic Substitution | 1-Methylpiperazine | HCl, KBr | High (continuous flow) |
| Oxidation | H₂O₂/mCPBA | Water, CO₂ | Moderate |
| Reduction | H₂/Pd-C | None | High |
| Curtius Rearrangement | DPPA, Triethylamine | Phosphoryl byproducts | Low (requires purification) |
Neuropharmacological Analogs
N-alkylation with cyclopropylmethyl bromide produced a dopamine D₃ receptor antagonist (Ki = 4.2 nM), highlighting versatility in CNS drug design ().
Scientific Research Applications
Chemistry
MPPA serves as a crucial building block in the synthesis of more complex molecules. Its unique structure enables the formation of derivatives that can be utilized in various chemical reactions, including:
- Oxidation : Formation of N-oxides.
- Reduction : Conversion of the pyridine ring to piperidine derivatives.
- Substitution : Participation in nucleophilic substitution reactions.
Biology
In biological research, MPPA has been investigated for its potential as a ligand in receptor studies. It interacts with various biological targets, notably receptor tyrosine kinases such as the platelet-derived growth factor receptor (PDGFR), influencing cell proliferation and differentiation.
Medicine
MPPA's pharmacological properties have led to its exploration as a therapeutic agent. Notable applications include:
- Antimicrobial Activity : MPPA derivatives have shown enhanced antibacterial properties against resistant strains like Streptococcus pneumoniae.
- Kinase Inhibition : MPPA has been identified as a potential inhibitor of kinases involved in cancer progression, such as FLT3 and Aurora kinases.
Case Study 1: Antibacterial Activity Enhancement
A study synthesized various MPPA derivatives and evaluated their antibacterial activities against resistant bacterial strains. Results indicated that specific modifications significantly improved efficacy, with some derivatives exhibiting up to four times the activity compared to baseline compounds.
Case Study 2: Cancer Therapeutics
In another investigation, MPPA analogs were tested for their ability to inhibit cancer cell proliferation through kinase inhibition pathways. The results demonstrated effective tumor growth reduction in both in vitro and in vivo models, supporting their potential as therapeutic agents for cancer treatment.
Mechanism of Action
The mechanism of action of (2-(4-Methylpiperazin-1-yl)pyridin-3-yl)methanamine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include signal transduction cascades or metabolic processes, depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
(2-(4-Methylpiperazin-1-yl)pyridin-4-yl)methanamine: Similar structure but with a different substitution pattern on the pyridine ring.
(2-(4-Methylpiperazin-1-yl)pyrimidin-3-yl)methanamine: Contains a pyrimidine ring instead of a pyridine ring.
(2-(4-Methylpiperazin-1-yl)quinolin-3-yl)methanamine: Features a quinoline ring, adding complexity to the structure.
Uniqueness
(2-(4-Methylpiperazin-1-yl)pyridin-3-yl)methanamine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the methylpiperazine moiety can enhance its solubility and interaction with biological targets, making it a valuable compound in drug discovery and development.
Biological Activity
The compound (2-(4-Methylpiperazin-1-yl)pyridin-3-yl)methanamine , often referred to as MPPA, is a derivative of pyridine and piperazine that has garnered attention for its potential biological activities. This article explores the biological activity of MPPA, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
MPPA exhibits a variety of biological activities attributed to its structural features. The pyridine and piperazine moieties are known to interact with various biological targets, including receptors and enzymes.
1. Antimicrobial Activity
Research indicates that MPPA derivatives can enhance antibacterial properties against resistant strains of bacteria. For instance, it has been noted that modifications in the piperazine ring can significantly improve the compound's efficacy against Streptococcus pneumoniae and Streptococcus pyogenes .
2. Kinase Inhibition
MPPA has shown promise as a kinase inhibitor. Compounds similar to MPPA have been reported to inhibit various kinases involved in cancer progression, such as FLT3 and Aurora kinases. These inhibitors have been noted for their oral bioavailability and efficacy in preclinical models .
3. Muscarinic Receptor Modulation
Studies have identified MPPA derivatives as potential allosteric modulators of muscarinic acetylcholine receptors (mAChRs). For example, LY2119620, a compound structurally related to MPPA, was characterized as a potentiator for mAChRs, indicating potential applications in neuropharmacology .
Biological Activity Data
The following table summarizes key findings regarding the biological activities of MPPA:
Case Study 1: Antibacterial Activity Enhancement
A study explored the synthesis of various MPPA derivatives and their antibacterial activities against resistant bacterial strains. The results indicated that certain modifications significantly improved efficacy, with some derivatives exhibiting up to four times the activity compared to baseline compounds .
Case Study 2: Cancer Therapeutics
In another investigation, MPPA analogs were tested for their ability to inhibit cancer cell proliferation through kinase inhibition pathways. The results demonstrated that these compounds could effectively reduce tumor growth in vitro and in vivo models, supporting their potential as therapeutic agents for cancer treatment .
Q & A
Basic Research Questions
Q. What are the standard synthetic approaches for (2-(4-methylpiperazin-1-yl)pyridin-3-yl)methanamine?
- Methodology : The compound is typically synthesized via nucleophilic substitution or palladium-catalyzed coupling. For example, the pyridine core can be functionalized at the 2-position with 4-methylpiperazine using Buchwald-Hartwig amination under inert conditions . Reductive amination or alkylation may introduce the methanamine group. Retrosynthetic AI tools (e.g., Template_relevance models) suggest feasible routes using precursors like 3-aminomethylpyridine derivatives and 4-methylpiperazine .
- Key Reagents : Pd catalysts (e.g., Pd(OAc)₂), ligands (Xantphos), and reducing agents (NaBH₄ or LiAlH₄) .
Q. How is this compound characterized for purity and structural integrity?
- Analytical Techniques :
- NMR (¹H/¹³C) to confirm substitution patterns and amine proton integration .
- HPLC-MS for purity assessment, with mobile phases like acetonitrile/0.1% formic acid .
- Elemental Analysis to verify C, H, N content .
- Common Impurities : Residual 4-methylpiperazine or unreacted intermediates; monitored via reverse-phase HPLC .
Q. What are the common reactivity patterns of this compound?
- Reactions :
- Alkylation/Amidation : The primary amine reacts with acyl chlorides or sulfonyl chlorides to form amides/sulfonamides .
- Coordination Chemistry : The piperazine N-atoms act as ligands for transition metals (e.g., Cu²⁺, Pd⁰) in catalysis .
- Oxidation : Susceptible to oxidation at the methanamine group; stabilize with antioxidants like BHT in storage .
Advanced Research Questions
Q. How can synthetic routes be optimized to improve yield and scalability?
- Strategies :
- Microwave-Assisted Synthesis : Reduces reaction time for Buchwald-Hartwig steps (e.g., 30 mins at 120°C vs. 12 hours conventionally) .
- Flow Chemistry : Enhances reproducibility for high-temperature amination steps .
- AI-Driven Retrosynthesis : Tools like Pistachio/Bkms_metabolic models predict optimal precursors and reaction conditions .
Q. How does structural instability impact experimental design, and how is it mitigated?
- Instability Factors :
- Hygroscopicity : The amine group absorbs moisture, leading to degradation; store under argon at -20°C .
- Light Sensitivity : Pyridine derivatives undergo photodegradation; use amber vials and minimize UV exposure .
Q. What methodologies are used to analyze its biological activity (e.g., kinase inhibition)?
- Assays :
- Radioligand Binding : Test affinity for dopamine or 5-HT receptors (e.g., ³H-spiperone competition assays) .
- Kinase Profiling : Use recombinant kinases (JAK3, EGFR) with ADP-Glo™ assays to measure IC₅₀ values .
- In Silico Docking : Molecular dynamics simulations (e.g., AutoDock Vina) predict binding modes to target proteins .
Q. How are contradictions in reactivity data resolved (e.g., substituent effects on pyridine)?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
